
(2-Hexadecanoyloxy-3-hydroxypropyl) hexadecanoate;(3-hydroxy-2-octadec-9-enoyloxypropyl) octadec-9-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Hexadecanoyloxy-3-hydroxypropyl) hexadecanoate and (3-hydroxy-2-octadec-9-enoyloxypropyl) octadec-9-enoate are complex esters derived from fatty acids. These compounds are often studied for their potential applications in various fields, including chemistry, biology, and industry. Their unique structures allow them to participate in a variety of chemical reactions, making them valuable in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hexadecanoyloxy-3-hydroxypropyl) hexadecanoate and (3-hydroxy-2-octadec-9-enoyloxypropyl) octadec-9-enoate typically involves esterification reactions. These reactions are carried out by reacting the corresponding fatty acids with glycerol derivatives under acidic or basic conditions. Common catalysts used in these reactions include sulfuric acid or sodium hydroxide. The reaction is usually conducted at elevated temperatures to ensure complete conversion of the reactants to the desired esters.
Industrial Production Methods
In industrial settings, the production of these compounds often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as distillation and chromatography. The use of renewable resources, such as plant oils, is also explored to make the production process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Hexadecanoyloxy-3-hydroxypropyl) hexadecanoate and (3-hydroxy-2-octadec-9-enoyloxypropyl) octadec-9-enoate can undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert these esters back to their alcohol and fatty acid components.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, these compounds are used as intermediates in the synthesis of more complex molecules. Their reactivity makes them valuable in the development of new materials and catalysts.
Biology
In biological research, these esters are studied for their potential roles in cell membrane structure and function. They are also investigated for their bioactive properties, including antimicrobial and anti-inflammatory effects.
Medicine
In medicine, these compounds are explored for their potential therapeutic applications. Their ability to interact with biological membranes makes them candidates for drug delivery systems.
Industry
Industrially, these esters are used in the formulation of cosmetics, lubricants, and biodegradable plastics. Their properties, such as emolliency and stability, make them suitable for various applications.
Wirkmechanismus
The mechanism of action of (2-Hexadecanoyloxy-3-hydroxypropyl) hexadecanoate and (3-hydroxy-2-octadec-9-enoyloxypropyl) octadec-9-enoate involves their interaction with lipid bilayers in cell membranes. These compounds can integrate into the membrane, altering its fluidity and permeability. This interaction can affect various cellular processes, including signal transduction and membrane transport.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Glycerol tristearate
- Glycerol tripalmitate
- Glycerol trioleate
Uniqueness
Compared to similar compounds, (2-Hexadecanoyloxy-3-hydroxypropyl) hexadecanoate and (3-hydroxy-2-octadec-9-enoyloxypropyl) octadec-9-enoate have unique structural features that enhance their reactivity and functionality. Their specific ester linkages and fatty acid chains provide distinct physical and chemical properties, making them valuable in specialized applications.
Eigenschaften
Molekularformel |
C74H140O10 |
|---|---|
Molekulargewicht |
1189.9 g/mol |
IUPAC-Name |
(2-hexadecanoyloxy-3-hydroxypropyl) hexadecanoate;(3-hydroxy-2-octadec-9-enoyloxypropyl) octadec-9-enoate |
InChI |
InChI=1S/C39H72O5.C35H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-32-33(31-36)40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37,40H,3-16,21-36H2,1-2H3;33,36H,3-32H2,1-2H3 |
InChI-Schlüssel |
VSADJLQTIBJLSW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCC.CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


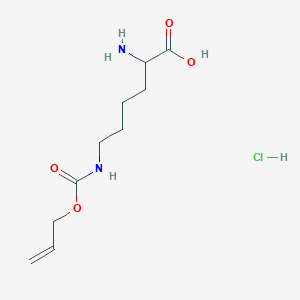

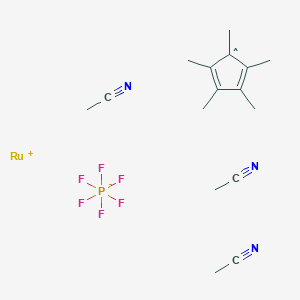
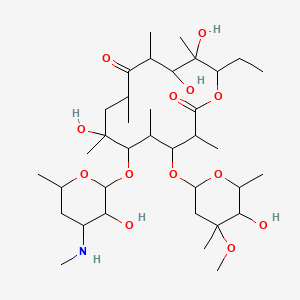
![8-Hydroxy-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B15287068.png)
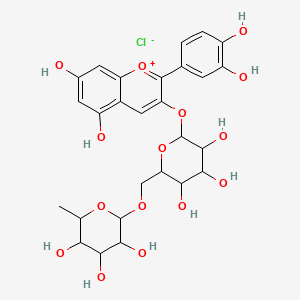
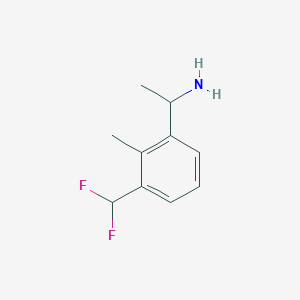
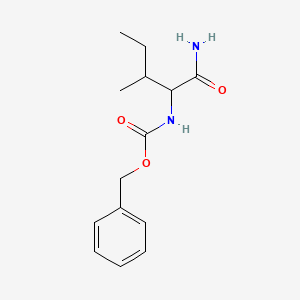
![([Ir(dF(CF3ppy)2)(5,5'-CF3-bpy)]PF6](/img/structure/B15287095.png)
![1-[3-[[3-Amino-6-(2-fluoro-5-propan-2-yloxyphenyl)pyrazine-2-carbonyl]amino]pyridin-4-yl]piperidine-3-carboxylic acid](/img/structure/B15287101.png)

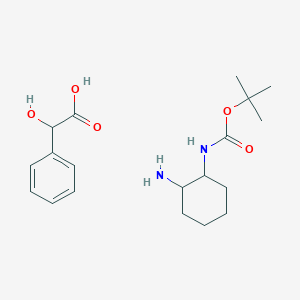
![[2-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] 3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B15287127.png)

